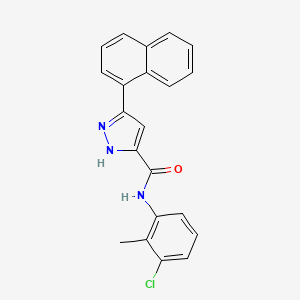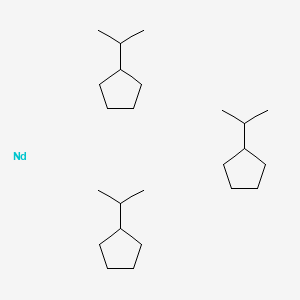
Neodymium;propan-2-ylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium;propan-2-ylcyclopentane is a compound that combines the rare-earth metal neodymium with an organic moiety, propan-2-ylcyclopentane. Neodymium is known for its magnetic properties and is widely used in various high-tech applications. The organic component, propan-2-ylcyclopentane, is a cycloalkane derivative, which contributes to the compound’s unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of neodymium;propan-2-ylcyclopentane typically involves the reaction of neodymium salts with propan-2-ylcyclopentane under controlled conditions. One common method is the coordination of neodymium chloride with propan-2-ylcyclopentane in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete coordination.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions using neodymium oxide or neodymium nitrate as starting materials. These reactions are conducted in specialized reactors designed to handle rare-earth metals and organic solvents. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Neodymium;propan-2-ylcyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form neodymium oxides and cyclopentane derivatives.
Reduction: Reduction reactions can convert neodymium ions to lower oxidation states.
Substitution: The organic moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under UV light or heat.
Major Products
Oxidation: Neodymium oxides and substituted cyclopentane derivatives.
Reduction: Lower oxidation state neodymium compounds and reduced cyclopentane derivatives.
Substitution: Halogenated cyclopentane derivatives and other functionalized organic compounds.
Scientific Research Applications
Neodymium;propan-2-ylcyclopentane has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in magnetic resonance imaging (MRI) contrast agents.
Medicine: Explored for targeted drug delivery systems due to its magnetic properties.
Industry: Utilized in the production of high-performance magnets and electronic devices.
Mechanism of Action
The mechanism of action of neodymium;propan-2-ylcyclopentane involves its ability to coordinate with various substrates through its neodymium center. The neodymium ion acts as a Lewis acid, facilitating reactions by stabilizing transition states and intermediates. The organic moiety provides steric and electronic effects that influence the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Neodymium;cyclopentane: Lacks the propan-2-yl group, resulting in different reactivity and applications.
Neodymium;propan-2-ylbenzene: Contains a benzene ring instead of a cyclopentane ring, leading to distinct chemical properties.
Uniqueness
Neodymium;propan-2-ylcyclopentane is unique due to the combination of neodymium’s magnetic properties and the cycloalkane’s stability. This combination makes it particularly useful in applications requiring both magnetic and chemical stability.
Properties
Molecular Formula |
C24H48Nd |
|---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
neodymium;propan-2-ylcyclopentane |
InChI |
InChI=1S/3C8H16.Nd/c3*1-7(2)8-5-3-4-6-8;/h3*7-8H,3-6H2,1-2H3; |
InChI Key |
RFYANCAGTPFUIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCC1.CC(C)C1CCCC1.CC(C)C1CCCC1.[Nd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[1.1.1]pentan-2-ol](/img/structure/B12507465.png)
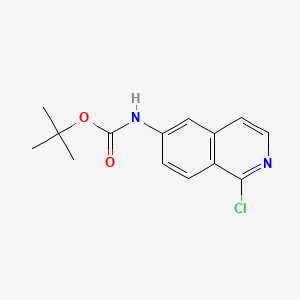
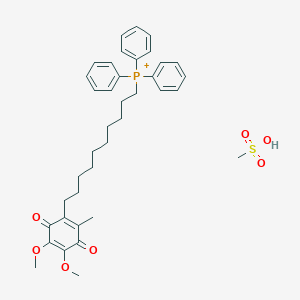
![N-(3-fluorophenyl)-3-[4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12507481.png)
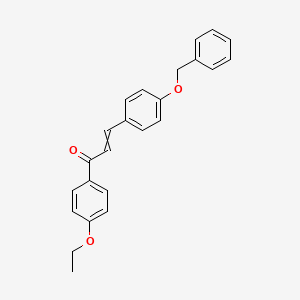
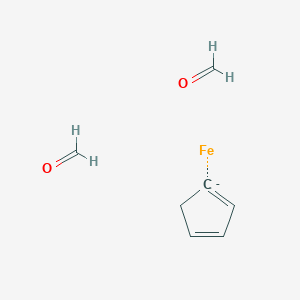
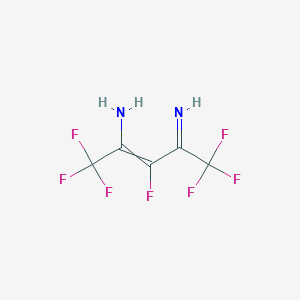
![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B12507511.png)
![5,7-dihydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chromen-4-one;Sophoricoside](/img/structure/B12507513.png)
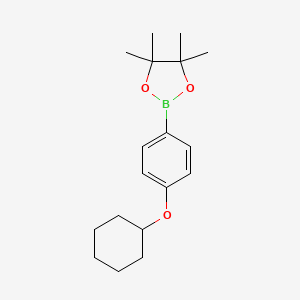
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12507543.png)
![(19-Oxo-11-thia-1-azatetracyclo[10.7.0.03,8.013,18]nonadeca-3,5,7,9,13,15,17-heptaen-9-yl) acetate](/img/structure/B12507544.png)
